molecular formula C17H14Cl2O3 B8677086 4-(2',4'-Dichlorobiphenylyl)-2-methyl-4-oxobutanoic acid

4-(2',4'-Dichlorobiphenylyl)-2-methyl-4-oxobutanoic acid

Cat. No. B8677086
M. Wt: 337.2 g/mol
InChI Key: SRNLROGJALPNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2',4'-Dichlorobiphenylyl)-2-methyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H14Cl2O3 and its molecular weight is 337.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2',4'-Dichlorobiphenylyl)-2-methyl-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2',4'-Dichlorobiphenylyl)-2-methyl-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H14Cl2O3

Molecular Weight

337.2 g/mol

IUPAC Name

4-[2-(2,4-dichlorophenyl)phenyl]-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C17H14Cl2O3/c1-10(17(21)22)8-16(20)14-5-3-2-4-12(14)13-7-6-11(18)9-15(13)19/h2-7,9-10H,8H2,1H3,(H,21,22)

InChI Key

SRNLROGJALPNSQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1C2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution is prepared by adding 33.4 g dichlorobiphenyl (0.15 moles) and 18.0 g methylsuccinic acid anhydride (0.15 moles) to 100 ml carbon disulfide. The solution is cooled to 10° C. and is treated portionwise, under stirring, with 24.0 g anhydrous aluminum chloride (0.18 moles) at a rate such that the temperature of the reaction mixture does not exceed 15° C. The mixture is stirred for an additional 4 hours at 20° C. and is then decomposed by pouring into a mixture of 350 ml water and 175 ml concentrated hydrochloric acid. Carbon disulfide is distilled off and the residue is washed with 1,2-dichloroethane (2×100 ml and 1×100 ml). The extracts are combined and washed with a 5% aqueous sodium hydroxide solution (5×75 ml) and water (1×75 ml). The alkaline extracts and aqueous washings are combined, filtered with active carbon, and the clear filtrate is acidified to a strong acid with 50% sulfuric acid. The precipitate is separated, washed with water, and purified by crystallization from 95 ml of 65% acetic acid. The yield is 19.3 g (38.0% of theoretical yield) of the title compound with a melting point of 155°-157° C.
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

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